6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine 6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16496415
InChI: InChI=1S/C9H8F3NO2/c10-9(11,12)15-5-1-2-6-7(13)4-14-8(6)3-5/h1-3,7H,4,13H2
SMILES:
Molecular Formula: C9H8F3NO2
Molecular Weight: 219.16 g/mol

6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine

CAS No.:

Cat. No.: VC16496415

Molecular Formula: C9H8F3NO2

Molecular Weight: 219.16 g/mol

* For research use only. Not for human or veterinary use.

6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine -

Specification

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
IUPAC Name 6-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine
Standard InChI InChI=1S/C9H8F3NO2/c10-9(11,12)15-5-1-2-6-7(13)4-14-8(6)3-5/h1-3,7H,4,13H2
Standard InChI Key DLLOGGPSRBCEGD-UHFFFAOYSA-N
Canonical SMILES C1C(C2=C(O1)C=C(C=C2)OC(F)(F)F)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine (IUPAC name: 6-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine) possesses the molecular formula C₉H₈F₃NO₂ and a molecular weight of 219.16 g/mol. Its structure combines a benzofuran scaffold—a fused benzene and furan ring system—with a dihydro modification at the 2,3-positions, rendering the furan ring partially saturated. The trifluoromethoxy (-OCF₃) group at position 6 introduces strong electron-withdrawing effects, while the primary amine (-NH₂) at position 3 provides a reactive site for derivatization or interaction with biological targets.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₈F₃NO₂
Molecular Weight219.16 g/mol
IUPAC Name6-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine
Canonical SMILESC1C(C2=C(O1)C=C(C=C2)OC(F)(F)F)N
InChI KeyDLLOGGPSRBCEGD-UHFFFAOYSA-N
PubChem CID72210958

Synthesis and Chemical Reactivity

Synthetic Strategies

  • Benzofuran Core Construction: Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.

  • Functionalization: Introduction of the trifluoromethoxy group via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

  • Amination: Reductive amination or catalytic hydrogenation of nitro intermediates to install the primary amine.

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

  • Amine Group: Participates in acylation, alkylation, and Schiff base formation. Its basicity (predicted pKa ~9–10) enables protonation under physiological conditions, influencing solubility.

  • Trifluoromethoxy Group: Enhances metabolic stability compared to non-fluorinated analogs. The strong C-F bond resists oxidative degradation, a common issue with methoxy (-OCH₃) substituents.

ParameterImpact of -OCF₃ vs. -OCH₃
Lipophilicity (LogP)↑ (Enhances membrane permeability)
Metabolic Stability↑ (Resistance to cytochrome P450 oxidation)
Plasma Protein Binding↑ (Due to increased hydrophobicity)

These properties position the compound as a superior candidate for oral bioavailability compared to non-fluorinated analogs.

Applications in Drug Discovery

Lead Optimization

6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine serves as a versatile scaffold for generating analogs with tailored properties. Strategic modifications could include:

  • N-Substitution: Adding alkyl or aryl groups to modulate receptor selectivity.

  • Ring Expansion: Incorporating additional heterocycles to explore polypharmacology.

Case Studies in Therapeutic Areas

  • Neurodegenerative Diseases: Benzofuran derivatives have shown promise in Alzheimer’s disease models by inhibiting β-amyloid aggregation.

  • Oncology: Fluorinated compounds often exhibit enhanced antitumor activity due to improved target engagement and pharmacokinetics.

Challenges and Future Directions

Synthetic Hurdles

Scalable synthesis of 6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine remains challenging due to:

  • Limited availability of trifluoromethoxylation reagents.

  • Sensitivity of the amine group to oxidation during purification.

Research Opportunities

  • Computational Modeling: Predicting binding modes with CNS targets using molecular docking.

  • In Vivo Studies: Assessing toxicity and efficacy in animal models of disease.

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